molecular formula C15H11Cl2NOS B3035932 (7-chloro-2,3-dihydro-4H-1,4-benzothiazin-4-yl)(4-chlorophenyl)methanone CAS No. 338778-04-4

(7-chloro-2,3-dihydro-4H-1,4-benzothiazin-4-yl)(4-chlorophenyl)methanone

Cat. No. B3035932
CAS RN: 338778-04-4
M. Wt: 324.2 g/mol
InChI Key: JYUPDZQSUVYECJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(7-chloro-2,3-dihydro-4H-1,4-benzothiazin-4-yl)(4-chlorophenyl)methanone” is a chemical compound with the molecular formula C15H11Cl2NOS . It belongs to the class of benzothiadiazines, which are known for their various pharmacological activities . The biological activities of 1,2,4-benzothiadiazine-1,1-dioxide, for example, antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators etc., are reported .


Molecular Structure Analysis

The molecular structure of this compound involves a benzothiadiazine ring with a chlorine atom at the 7th position and a phenyl group at the 4th position . Many functional groups attached to the ring are responsible for the activity of 1,2,4-benzothiadiazine-1,1-dioxide like a halo, the group at 7 and 8 positions of the ring gave active compounds .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 324.22 . It has a predicted boiling point of 492.7±45.0 °C and a predicted density of 1.423±0.06 g/cm3 . The predicted pKa value is -2.19±0.20 .

Scientific Research Applications

Antimicrobial Activity

The 1,2,4-benzothiadiazine-1,1-dioxide ring, to which our compound belongs, has demonstrated antimicrobial properties. Researchers have explored its effectiveness against various pathogens, including bacteria, fungi, and protozoa. By inhibiting microbial growth, this compound could potentially serve as a basis for novel antimicrobial agents .

Antiviral Potential

Studies have investigated the antiviral activity of derivatives containing the 1,2,4-benzothiadiazine-1,1-dioxide scaffold. These compounds may interfere with viral replication or entry, making them promising candidates for antiviral drug development .

Antihypertensive Properties

The 1,2,4-benzothiadiazine-1,1-dioxide ring has been explored for its potential as an antihypertensive agent. Researchers have synthesized derivatives and evaluated their effects on blood pressure regulation. Understanding the underlying mechanisms could lead to improved treatments for hypertension .

Antidiabetic Effects

Certain 1,2,4-benzothiadiazine-1,1-dioxide derivatives have shown promise in managing diabetes. These compounds may influence glucose metabolism, insulin sensitivity, or pancreatic function. Investigating their impact on diabetes-related pathways is crucial for therapeutic advancements .

Anticancer Activity

The compound’s unique structure has piqued interest in its potential as an anticancer agent. Researchers have studied its effects on cancer cell lines, exploring mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of tumor growth. Further investigations are needed to unlock its full potential in cancer therapy .

AMPA Receptor Modulation

In 2010, researchers reported that 7-chloro-4-(2-fluoroethyl)-3,4-dihydro-2H-1,2,4-benzothiazine-1,1-dioxide exhibited strong activity as a positive allosteric modulator of AMPA receptors. These receptors play a crucial role in synaptic transmission and memory formation. Understanding how this compound interacts with AMPA receptors could have implications for neurological disorders .

properties

IUPAC Name

(7-chloro-2,3-dihydro-1,4-benzothiazin-4-yl)-(4-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2NOS/c16-11-3-1-10(2-4-11)15(19)18-7-8-20-14-9-12(17)5-6-13(14)18/h1-6,9H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYUPDZQSUVYECJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001150070
Record name (7-Chloro-2,3-dihydro-4H-1,4-benzothiazin-4-yl)(4-chlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001150070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7-chloro-2,3-dihydro-4H-1,4-benzothiazin-4-yl)(4-chlorophenyl)methanone

CAS RN

338778-04-4
Record name (7-Chloro-2,3-dihydro-4H-1,4-benzothiazin-4-yl)(4-chlorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338778-04-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (7-Chloro-2,3-dihydro-4H-1,4-benzothiazin-4-yl)(4-chlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001150070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(7-chloro-2,3-dihydro-4H-1,4-benzothiazin-4-yl)(4-chlorophenyl)methanone
Reactant of Route 2
(7-chloro-2,3-dihydro-4H-1,4-benzothiazin-4-yl)(4-chlorophenyl)methanone
Reactant of Route 3
(7-chloro-2,3-dihydro-4H-1,4-benzothiazin-4-yl)(4-chlorophenyl)methanone
Reactant of Route 4
(7-chloro-2,3-dihydro-4H-1,4-benzothiazin-4-yl)(4-chlorophenyl)methanone
Reactant of Route 5
(7-chloro-2,3-dihydro-4H-1,4-benzothiazin-4-yl)(4-chlorophenyl)methanone
Reactant of Route 6
(7-chloro-2,3-dihydro-4H-1,4-benzothiazin-4-yl)(4-chlorophenyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.